molecular formula C15H16F3N7O B5660754 1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole

1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole

Cat. No. B5660754
M. Wt: 367.33 g/mol
InChI Key: ZAUHCXRRXVGRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives involves strategic chemical reactions that allow for the incorporation of functional groups, enhancing the molecule's utility. Studies on similar tetrazole compounds, such as the synthesis of novel alkyl(isoxazolylmethoxyphenyl)tetrazoles, provide insights into methodologies that could be applied to our compound of interest. These processes often involve step-wise reactions, starting from basic heterocyclic scaffolds and introducing specific substituents through reactions like nucleophilic substitution, alkylation, or condensation (Mirzaei, Tabrizi, & Edjlali, 2008).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of a tetrazole ring, a five-membered ring containing four nitrogen atoms. This structure imparts significant chemical stability and reactivity. X-ray crystallography studies, such as those conducted on related compounds, reveal that the tetrazole rings are planar and that substituent groups can influence the overall molecular conformation and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Askerov et al., 2019).

Chemical Reactions and Properties

Tetrazoles are known for their participation in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, due to the electron-rich nature of the tetrazole ring. These reactions enable the functionalization of the tetrazole core, leading to derivatives with diverse chemical properties. The compound's specific substituents, such as the 2-methoxyethyl and 2,2,2-trifluoroethyl groups, may influence its reactivity and the types of reactions it can undergo.

Physical Properties Analysis

The physical properties of tetrazole derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the planarity of the tetrazole ring and the nature of its substituents affect the compound's crystallinity and solubility in various solvents, which are essential parameters for its application in different fields.

Chemical Properties Analysis

The chemical properties of tetrazole derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are primarily determined by the electronic structure of the tetrazole ring and its substituents. The presence of electronegative groups, like the trifluoroethyl group, can affect the compound's electron distribution, influencing its chemical behavior in reactions and interactions with other molecules.

References

properties

IUPAC Name

1-[3-[5-(2-methoxyethyl)-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]phenyl]-5-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N7O/c1-10-20-22-23-25(10)12-5-3-4-11(8-12)14-19-13(6-7-26-2)21-24(14)9-15(16,17)18/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUHCXRRXVGRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C3=NC(=NN3CC(F)(F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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